molecular formula C12H14FNO3 B15072948 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid CAS No. 1157963-64-8

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid

Cat. No.: B15072948
CAS No.: 1157963-64-8
M. Wt: 239.24 g/mol
InChI Key: BTNXJOTZZNQIJH-UHFFFAOYSA-N
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Description

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a fluorinated aromatic compound with a tetrahydropyran-4-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the tetrahydropyran-4-ylamino group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors by mimicking the natural substrate or by binding to the active site, thereby blocking the normal biological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is unique due to the presence of both the fluorine atom and the tetrahydropyran-4-ylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1157963-64-8

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

2-fluoro-5-(oxan-4-ylamino)benzoic acid

InChI

InChI=1S/C12H14FNO3/c13-11-2-1-9(7-10(11)12(15)16)14-8-3-5-17-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)

InChI Key

BTNXJOTZZNQIJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

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